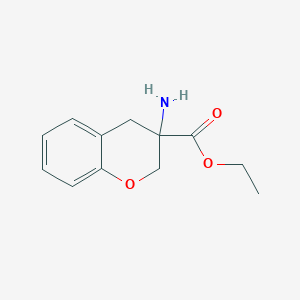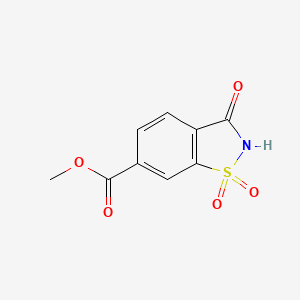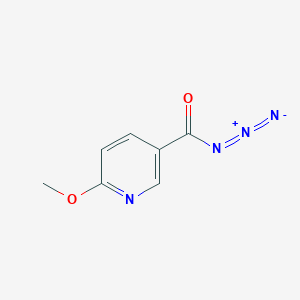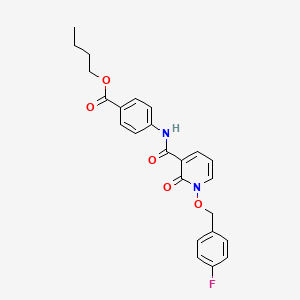
5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been used in various applications, including as an ingredient in certain types of party pills .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a piperazine ring, which is a hexagonal ring with two nitrogen atoms. It also has a pyran ring, which is a six-membered ring with one oxygen atom, and a benzyl group, which is a phenyl ring attached to a methylene group .Chemical Reactions Analysis
The chemical reactions of this compound would likely depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions, including those involving their nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Piperazine derivatives generally have a range of properties depending on their substituents .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
The synthesis of novel compounds involving piperazine derivatives has been explored for their antimicrobial activities. For example, Bektaş et al. (2007) synthesized a series of triazole derivatives starting from various ester ethoxycarbonylhydrazones with primary amines, including compounds related to piperazine. These compounds were tested for antimicrobial activities, revealing some with good or moderate activities against test microorganisms (Bektaş et al., 2007).
Antimicrobial and Anti-inflammatory Agents
Abu‐Hashem et al. (2020) reported on the synthesis of novel compounds derived from visnaginone and khellinone, leading to the creation of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds were evaluated for their cyclooxygenase inhibitory, analgesic, and anti-inflammatory activities, showing significant results. Specifically, derivatives were found to exhibit high inhibitory activity on COX-2 selectivity and demonstrated analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Genotoxicity Studies
Kalgutkar et al. (2007) conducted genotoxicity studies on a novel 5-HT2C receptor agonist, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, highlighting its potential in treating obesity. This research focused on understanding the mutagenicity potential and metabolic activation of the compound, emphasizing the significance of studying drug safety and metabolic pathways (Kalgutkar et al., 2007).
Antioxidant and Anticancer Activities
Mahmoud et al. (2017) synthesized a range of pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives, aiming to explore their chemical and pharmacological activities. The antioxidant and anticancer activities of these synthesized products were evaluated, showcasing the potential of such compounds in developing new therapeutic agents (Mahmoud et al., 2017).
Exploration of Serotonin Antagonists
Research into 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine and its analogs has focused on improving selectivity and affinity for 5-HT1A serotonin receptors, aiming to reduce alpha 1-adrenergic affinity. These structure-affinity relationship studies contribute to the understanding of receptor binding and the development of more selective therapeutic agents (Raghupathi et al., 1991).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-29-21-10-6-5-9-19(21)25-11-13-26(14-12-25)24(28)22-15-20(27)23(17-31-22)30-16-18-7-3-2-4-8-18/h2-10,15,17H,11-14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYZFINVFIVNMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2360338.png)



![2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide](/img/structure/B2360342.png)


![5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid](/img/structure/B2360349.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2360350.png)
![2-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2360353.png)
![4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2360354.png)


![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2360360.png)